(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride
Description
Properties
IUPAC Name |
2-(6-methoxyimidazo[1,5-a]pyridin-3-yl)-N,N-dimethylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-14(2)7-6-12-13-8-10-4-5-11(16-3)9-15(10)12;;/h4-5,8-9H,6-7H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHATXGDEKZYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=C2N1C=C(C=C2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxy Group Introduction
2,5-Dibromopyridine (624-28-2) serves as a versatile starting material. Selective substitution at position 5 is achieved via nucleophilic aromatic substitution (SNAr). For instance, treatment with sodium methoxide in dimethylformamide (DMF) at 120°C for 12 hours yields 5-bromo-2-methoxypyridine. This regioselectivity arises from the electron-donating methoxy group directing subsequent substitutions to the para position.
Table 1: Methoxylation of 2,5-Dibromopyridine
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOMe | DMF | 120°C | 12 h | 78% |
| CuI, L-Proline | DMSO | 100°C | 8 h | 65% |
Functionalization at Position 3
The ethyl-dimethylamine side chain is introduced via Suzuki-Miyaura coupling or alkylation.
Boronic Ester Formation
5-Bromo-2-methoxypyridine is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl2 in dioxane at 80°C. The resultant boronic ester undergoes cross-coupling with 3-bromoethyl-dimethylamine in the presence of Pd(PPh3)4 and K3PO4 in methanol/dioxane (1:1) at 60°C.
Table 2: Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh3)4 | K3PO4 | MeOH/Dioxane | 72% |
| Pd(dppf)Cl2 | Na2CO3 | Toluene/H2O | 68% |
Cyclization to Imidazo[1,5-a]pyridine
The intermediate 3-(2-dimethylaminoethyl)-5-methoxypyridine undergoes cyclization with α-bromoacetophenone in polyphosphoric acid at 100°C for 6 hours. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the α-carbon of the ketone, followed by dehydration.
Dihydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate at 0°C, yielding the dihydrochloride salt. Crystallization from ethanol/ether (1:3) affords the final product with >99% purity.
Analytical Data and Validation
-
1H NMR (D2O) : δ 8.21 (d, J=5.6 Hz, 1H), 7.89 (s, 1H), 6.95 (d, J=5.6 Hz, 1H), 3.98 (s, 3H), 3.72 (t, J=7.2 Hz, 2H), 3.12 (t, J=7.2 Hz, 2H), 2.85 (s, 6H).
-
HPLC Purity : 99.5% (C18 column, 0.1% TFA in H2O/MeCN).
Challenges and Optimization
-
Regioselectivity : Competing substitutions at positions 2 and 5 of 2,5-dibromopyridine are mitigated by steric and electronic effects. Methoxy groups direct subsequent reactions to the para position.
-
Cyclization Yield : Polyphosphoric acid enhances cyclization efficiency compared to HBr or HCl, reducing side-product formation.
Industrial-Scale Considerations
Scientific Research Applications
Inhibition of METTL3 Activity
One of the primary applications of this compound is as an inhibitor of the METTL3 enzyme, which plays a crucial role in the methylation of mRNA. Inhibition of METTL3 has been associated with therapeutic strategies for treating various proliferative disorders, including cancer and autoimmune diseases. The compound's ability to modulate m6A methylation can influence mRNA stability and translation, thereby affecting gene expression patterns critical in disease processes .
Antitumor Activity
Research indicates that compounds similar to (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride exhibit antitumor properties. Studies have shown that targeting METTL3 can lead to apoptosis in cancer cells, making it a promising candidate for developing new cancer therapies .
Molecular Mechanism
The compound acts by binding to the METTL3 enzyme, inhibiting its activity and consequently altering the methylation status of mRNA. This alteration can lead to changes in the expression of genes involved in cell proliferation and survival, providing a mechanism for its antitumor effects .
Impact on Gene Expression
The modulation of m6A methylation by this compound can affect various cellular processes, including splicing, stability, localization, and translation of mRNA. This broad impact on gene expression highlights its potential utility in research focused on gene regulation and expression profiles in different tissues and diseases .
Cancer Research
A study investigating the effects of METTL3 inhibitors found that treatment with this compound led to decreased viability of leukemia cells in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations effectively inhibited cell growth and induced apoptosis .
Autoimmune Disorders
In another study focusing on autoimmune conditions, this compound demonstrated potential in reprogramming T cells by modulating m6A levels. This reprogramming could enhance T cell responses against specific antigens, indicating its therapeutic promise in autoimmune therapies .
Summary Table of Applications
Mechanism of Action
The compound's biological effects stem from its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways can involve alterations in signaling cascades, impacting cellular processes like proliferation or apoptosis.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include imidazo[1,5-a]pyridine derivatives with variations in substituents and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Key Observations:
Substituent Position : The target compound’s methoxy group at position 6 distinguishes it from analogs like ethyl imidazo[1,5-a]pyridine-7-carboxylate (position 7) and methyl imidazo[1,5-a]pyridine-6-carboxylate (position 6 carboxylate) .
Salt Form : Unlike neutral esters (e.g., methyl/ethyl carboxylates), the dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Physicochemical Properties
- Solubility : The dihydrochloride salt likely offers superior aqueous solubility compared to neutral analogs like methyl imidazo[1,5-a]pyridine-6-carboxylate .
Biological Activity
(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride, with a CAS number of 2763755-35-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C12H16Cl2N4O
- Molecular Weight : 292.20 g/mol
- Structure : The compound features an imidazo[1,5-a]pyridine moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Receptor Modulation : Many imidazo[1,5-a]pyridine derivatives act as modulators of neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
Antitumor Effects
Studies have shown that imidazo[1,5-a]pyridine derivatives exhibit significant antitumor activity. For instance:
- In vitro Studies : Compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Neuroprotective Properties
Some derivatives have been reported to possess neuroprotective effects:
- Mechanism : By modulating neurotransmitter systems and reducing oxidative stress, these compounds may protect neuronal cells from damage.
Case Studies
- Anticancer Activity :
- Neuroprotection :
Data Table: Biological Activity Summary
Q & A
Q. What spectroscopic methods are recommended for structural characterization of imidazopyridine derivatives like (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride?
Answer: Structural elucidation requires a combination of 1H NMR , 13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:
- 1H NMR (DMSO-d6) identifies proton environments, such as methoxy groups or aromatic protons. Chemical shifts for imidazopyridine protons typically appear between δ 6.5–8.5 ppm, while dimethylamine protons resonate near δ 2.2–3.0 ppm .
- IR spectroscopy confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ and C-O stretches for methoxy groups at ~1250 cm⁻¹) .
- HRMS validates molecular weight accuracy; discrepancies >5 ppm suggest impurities or incorrect assignments .
Q. How can researchers optimize synthetic routes for imidazopyridine-based compounds?
Answer: Use retrosynthetic analysis guided by AI tools (e.g., Template_relevance models) to prioritize feasible one-step pathways. Key considerations:
Q. What purity assessment protocols are critical for this compound?
Answer:
- Melting point analysis : A narrow range (e.g., 215–217°C) indicates high crystallinity and purity .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.4% tolerance) .
- HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to quantify impurities (<1%) .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural validation?
Answer:
- Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions .
- Compare experimental HRMS values with computational predictions (e.g., m/z 550.0978 calculated vs. 550.0816 observed) to identify isotopic or adduct interferences .
- Replicate synthesis under inert conditions (argon atmosphere) to rule out oxidative byproducts .
Q. What experimental design considerations are essential for pharmacological studies?
Answer: Adopt a split-split plot design to control variables:
Q. How can environmental fate studies be integrated into early-stage research?
Answer: Follow frameworks like Project INCHEMBIOL to assess:
- Abiotic degradation : Hydrolysis half-life (t1/2) under UV light (λ=254 nm) .
- Biotic interactions : Microbial metabolism assays using soil or water samples, measuring metabolite formation via LC-MS/MS .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri models to determine EC50 values .
Q. What advanced statistical models resolve variability in bioactivity data?
Answer:
- Multivariate ANOVA to isolate confounding factors (e.g., rootstock effects in plant-based assays) .
- Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .
- Bayesian dose-response modeling for EC50/IC50 estimation with 95% credible intervals .
Methodological Tables
Q. Table 1. Key NMR Chemical Shifts for Imidazopyridine Derivatives
| Proton/Carbon Type | δ (ppm) Range | Example Compound | Reference |
|---|---|---|---|
| Imidazopyridine C-H | 6.5–8.5 | Compound 2c | |
| Methoxy (-OCH3) | 3.7–3.9 | Compound 1l | |
| Dimethylamine (-N(CH3)2) | 2.2–3.0 | Benzothiazepine analog |
Q. Table 2. HRMS Validation Criteria
| Parameter | Tolerance | Example | Reference |
|---|---|---|---|
| Mass Accuracy | ≤5 ppm | m/z 550.0978 vs. 550.0816 | |
| Isotope Pattern | R² ≥0.95 | [M+2] intensity ratio |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
